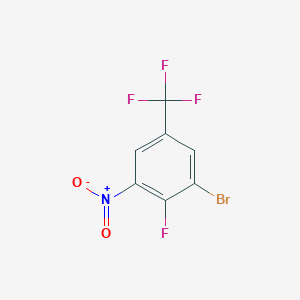

3-Bromo-4-fluoro-5-nitrobenzotrifluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-2-fluoro-3-nitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF4NO2/c8-4-1-3(7(10,11)12)2-5(6(4)9)13(14)15/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLDZKXOCHTLHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805937-72-7 | |

| Record name | 1-bromo-2-fluoro-3-nitro-5-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Substituted Bromo-Fluoro-Nitrobenzotrifluorides: A Keystone for Drug Discovery

Abstract: This guide provides a comprehensive technical overview of the physicochemical properties, analytical characterization, and strategic importance of substituted bromo-fluoro-nitrobenzotrifluorides. These molecules represent a critical class of building blocks in modern medicinal chemistry and materials science. The trifluoromethyl (-CF3) group is a highly sought-after pharmacophore, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The addition of bromo, fluoro, and nitro functionalities provides versatile synthetic handles and modulates the electronic properties of the aromatic scaffold, enabling the construction of complex and potent therapeutic agents.[1][2]

While specific experimental data for 3-Bromo-4-fluoro-5-nitrobenzotrifluoride is not extensively available in public-domain literature, this guide will leverage data from closely related structural isomers to establish a framework for its characterization and application. We will delve into the core physicochemical properties, detail the essential analytical workflows for structural verification and purity assessment, and contextualize its significance through its role in the synthesis of targeted therapies.

The Benzotrifluoride Scaffold: A Pillar of Modern Chemistry

The benzotrifluoride moiety is a privileged structure in drug development. The unique properties of the trifluoromethyl group, a strong electron-withdrawing substituent, confer significant advantages:

-

Metabolic Stability: The high strength of the carbon-fluorine bond makes the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life and bioavailability.[1]

-

Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.[1]

-

Modulation of Acidity/Basicity: By withdrawing electron density, the -CF3 group can alter the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH and affecting its solubility and receptor interactions.

-

Conformational Control: The steric bulk of the -CF3 group can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that enhances binding to a target protein.

The strategic placement of bromine, fluorine, and nitro groups further enhances the utility of this scaffold. These substituents serve as reactive sites for a wide array of synthetic transformations, including cross-coupling reactions, nucleophilic aromatic substitutions, and reductions, making them invaluable intermediates.[1][3]

Core Physicochemical Properties: An Isomeric Comparison

Understanding the fundamental physicochemical properties of a chemical intermediate is paramount for process development, safety, and formulation. The following table summarizes known properties of key structural isomers, providing a predictive baseline for this compound.

| Property | 3-Bromo-5-nitrobenzotrifluoride | 4-Bromo-3-nitrobenzotrifluoride | 3-Bromo-4-fluorobenzotrifluoride |

| CAS Number | 630125-49-4[4] | 349-03-1[5] | 68322-84-9[6] |

| Molecular Formula | C₇H₃BrF₃NO₂[4] | C₇H₃BrF₃NO₂[5] | C₇H₃BrF₄[6] |

| Molecular Weight | 270.01 g/mol [4] | 270.00 g/mol [5] | 243.00 g/mol [6] |

| Appearance | Slightly pale yellow liquid[4] | Yellow liquid[7] | Colorless to light yellow liquid |

| Boiling Point | ~68 °C @ 0.71 mbar[8] | Not specified | 148-149 °C[6] |

| Melting Point | Not applicable (liquid)[4] | Not specified | Not specified |

| Density | 1.79 g/mL[4] | Not specified | 1.706 g/mL @ 25 °C[6] |

| Refractive Index | 1.51[4] | Not specified | n20/D 1.459[6] |

| Solubility | Insoluble in water; soluble in common organic solvents.[2] | Low water solubility.[7] | Not specified |

Causality Insight: The boiling point and density are primarily influenced by molecular weight and intermolecular forces. The presence of the heavy bromine atom and polar nitro group in the nitro-isomers contributes to a higher density compared to non-nitrated analogues. Solubility in organic solvents is expected for all variants due to the largely nonpolar nature of the substituted benzene ring.

Analytical Characterization Workflow

Confirming the identity, structure, and purity of a complex intermediate like this compound requires a multi-pronged analytical approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for unambiguous assignment.

-

¹H NMR: Would confirm the presence and coupling patterns of the aromatic protons. For the related compound 1-bromo-3-nitro-5-trifluoromethylbenzene, signals are observed at δ 8.11, 8.45, and 8.58-8.59 ppm.[3]

-

¹⁹F NMR: This is crucial for fluorinated compounds. A signal corresponding to the -CF3 group would be expected, and its chemical shift would be influenced by the adjacent nitro group. Another distinct signal for the fluorine atom on the ring would also be present, with coupling to adjacent protons.[9]

Exemplary Protocol: NMR Sample Preparation

-

Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample completely.

-

Vortex the tube gently to ensure a homogenous solution.

-

If necessary, filter the sample through a small plug of glass wool into a new NMR tube to remove any particulate matter.

-

Acquire spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry (MS)

MS provides definitive confirmation of molecular weight and can offer structural clues through fragmentation patterns.

-

Key Feature: The presence of a bromine atom results in a characteristic M/M+2 isotope pattern with an approximate 1:1 ratio, providing a clear diagnostic marker.[10]

-

Method: Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile, thermally stable compounds like this.

Exemplary Protocol: GC-MS Analysis

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Inject 1 µL of the solution into the GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms).

-

Utilize a temperature program to separate the components, for instance, starting at 50°C and ramping to 250°C at 10°C/min.

-

Acquire mass spectra using Electron Ionization (EI) mode.

-

Analyze the resulting chromatogram for retention time and the mass spectrum for the parent ion (M+) and the characteristic bromine isotope pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule.

-

Expected Peaks:

-

C-F stretches (for -CF₃): Strong absorptions typically in the 1100-1350 cm⁻¹ region.[10]

-

NO₂ stretches: Two strong, characteristic bands around 1550 cm⁻¹ (asymmetric) and 1365 cm⁻¹ (symmetric).[10]

-

Aromatic C=C stretches: Multiple bands in the 1450-1620 cm⁻¹ region.[10]

-

C-Br stretch: Typically found in the lower wavenumber region (500-600 cm⁻¹).

-

Role as a Strategic Building Block in Synthesis

The true value of this compound lies in its potential as a versatile intermediate for constructing more complex molecules, particularly active pharmaceutical ingredients (APIs). A prominent real-world example is the use of the closely related 3-Bromo-5-nitrobenzotrifluoride in the synthesis of Nilotinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia.[1][3]

This synthetic pathway highlights the strategic utility of the functional groups:

-

The nitro group is readily reduced to an amine, which is a common nucleophile used to form amides or participate in coupling reactions.[1]

-

The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-nitrogen bonds.[1][3]

Safety and Handling

Substituted nitroaromatics require careful handling due to their potential toxicity and reactivity. The Safety Data Sheet (SDS) for any chemical is the primary source of handling information. Based on data from related isomers, the following hazards are anticipated.[7][11]

| Hazard Class | Classification | Precautionary Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4: Harmful | Harmful if swallowed, in contact with skin, or if inhaled.[5][7][11] |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation | Wash hands thoroughly after handling. Wear protective gloves.[7][11] |

| Eye Damage/Irritation | Category 2: Causes serious eye irritation | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[7][11] |

Storage and Handling Recommendations:

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. Keep containers tightly sealed.[2][12]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11] Avoid breathing vapors or mist.[11]

Conclusion

While a complete, published dataset for this compound is not readily compiled, a robust understanding of its physicochemical properties and reactivity can be confidently extrapolated from its structural isomers. Its architecture, combining the metabolically robust -CF3 group with three distinct and synthetically versatile functional groups (bromo, fluoro, nitro), marks it as a high-value intermediate for researchers in drug discovery and materials science. The analytical protocols and safety considerations outlined in this guide provide a comprehensive framework for the empirical characterization and safe handling of this potent chemical building block.

References

- bouling chemical co., limited. 3-Bromo-5-Nitrobenzotrifluoride.

- ChemicalBook. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis.

- PubChem. 3-Bromo-4-fluorobenzotrifluoride | C7H3BrF4 | CID 144295.

- Sigma-Aldrich. 3-Bromo-4-fluorobenzotrifluoride 96 68322-84-9.

- NINGBO INNO PHARMCHEM CO.,LTD.

- PubChem. 3-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 2736323.

- PubChem. 4-Bromo-3-nitrobenzotrifluoride | C7H3BrF3NO2 | CID 520706.

- ChemicalBook. 3-BROMO-5-NITROBENZOTRIFLUORIDE | 630125-49-4.

- Lab Pro Inc. 3-Bromo-5-nitrobenzotrifluoride, 5G - B5333-5G.

- Fisher Scientific. SAFETY DATA SHEET - 3-Bromo-5-fluorobenzotrifluoride.

- Google Patents. EP2266961B1 - Process for the synthesis of organic compounds.

- The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry.

- Sigma-Aldrich.

- Fisher Scientific. SAFETY DATA SHEET - 3-Bromo-5-nitrobenzotrifluoride.

- Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-3-nitrobenzotrifluoride.

- NIST. 4-Bromo-3-nitrobenzotrifluoride - the NIST WebBook.

- BLDpharm. 1-Bromo-3-nitro-5-(trifluoromethyl)benzene.

- NINGBO INNO PHARMCHEM CO.,LTD.

- MDPI. Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Bromo-5-Nitrobenzotrifluoride Manufacturer & Supplier in China | CAS 328-71-4 | Properties, Uses, Safety Data [boulingchem.com]

- 3. 3-BROMO-5-NITROBENZOTRIFLUORIDE | 630125-49-4 [chemicalbook.com]

- 4. labproinc.com [labproinc.com]

- 5. 4-Bromo-3-nitrobenzotrifluoride | C7H3BrF3NO2 | CID 520706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-溴-4-氟三氟甲苯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to a Key Fluorinated Building Block: 3-Bromo-5-nitrobenzotrifluoride

A Note on the Target Compound: Initial searches for "3-Bromo-4-fluoro-5-nitrobenzotrifluoride" did not yield a commercially available compound with a registered CAS number or significant published data. This suggests the requested molecule may be a novel, yet-to-be-synthesized compound or a misidentified structure. This guide will therefore focus on the closely related, well-documented, and synthetically crucial compound, 3-Bromo-5-nitrobenzotrifluoride , which shares key structural motifs relevant to researchers in medicinal chemistry and materials science.

Introduction: The Strategic Importance of 3-Bromo-5-nitrobenzotrifluoride

3-Bromo-5-nitrobenzotrifluoride is a substituted aromatic compound that has emerged as a pivotal building block in modern organic synthesis. Its utility is anchored in its unique trifunctionalized structure: a trifluoromethyl group (-CF3), a nitro group (-NO2), and a bromine atom (-Br) strategically positioned on a benzene ring. This specific arrangement of electron-withdrawing groups and a versatile synthetic handle (bromine) makes it a highly sought-after intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2]

The trifluoromethyl group is a celebrated pharmacophore, known to significantly enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity.[2] The nitro group, a potent electron-withdrawing moiety, not only influences the reactivity of the aromatic ring but also serves as a precursor for the introduction of an amine group, which is fundamental in the synthesis of many bioactive compounds. The bromine atom provides a reactive site for a wide array of synthetic transformations, most notably cross-coupling reactions. This guide offers a detailed exploration of the synthesis, properties, and applications of this versatile molecule.

Physicochemical and Structural Data

A comprehensive understanding of a compound's physical and chemical properties is foundational to its application in research and development.

Compound Identification and Properties

| Property | Value | Source |

| CAS Number | 630125-49-4 | [1][3][4][5][6][7][8] |

| Molecular Formula | C₇H₃BrF₃NO₂ | [3][4][7][8] |

| Molecular Weight | 270.01 g/mol | [3][8] |

| Synonyms | 1-Bromo-3-nitro-5-(trifluoromethyl)benzene | [3][8] |

| Appearance | Light yellow to orange clear liquid | [3] |

| Purity | ≥ 98% (GC) | [3] |

| Density | 1.79 g/cm³ | [3] |

| Boiling Point | Approx. 68 °C at 0.71 mbar | [4][5] |

Chemical Structure

The structure of 3-Bromo-5-nitrobenzotrifluoride is defined by the meta-substitution pattern of the bromo and nitro groups relative to the trifluoromethyl group.

Caption: Structure of 3-Bromo-5-nitrobenzotrifluoride (CAS 630125-49-4).

Synthesis and Reaction Mechanisms

The synthesis of 3-Bromo-5-nitrobenzotrifluoride is a well-documented electrophilic aromatic substitution reaction. The causality behind the chosen reagents and conditions lies in the directing effects of the substituents on the starting material.

Synthetic Pathway

The primary route involves the bromination of 3-nitrobenzotrifluoride. The trifluoromethyl and nitro groups are both electron-withdrawing and meta-directing. This electronic property is crucial as it deactivates the aromatic ring towards electrophilic substitution but directs the incoming electrophile (bromine) to the C-5 position, which is meta to both existing groups.

Caption: Synthetic workflow for 3-Bromo-5-nitrobenzotrifluoride.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[4][5]

Objective: To synthesize 1-bromo-3-nitro-5-trifluoromethylbenzene via electrophilic bromination.

Materials:

-

1-nitro-3-trifluoromethylbenzene (starting material)

-

Dichloromethane (solvent)

-

98% Sulfuric acid (catalyst and dehydrating agent)

-

1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (brominating agent)

-

2 M Sodium hydroxide solution (for quenching)

-

Hexane (extraction solvent)

-

5% Sodium bisulfite solution (for removing excess bromine)

-

8% Sodium bicarbonate solution (for neutralization)

-

10% Sodium chloride solution (brine wash)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 1-nitro-3-trifluoromethylbenzene in dichloromethane.

-

Acid Addition: Slowly add 98% sulfuric acid to the solution while stirring. The mixture will be biphasic.

-

Heating: Gently heat the vigorously stirred mixture to 35°C.

-

Bromination: Add 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in portions over several hours. The use of this reagent is a key experimental choice; it provides a slow, controlled release of electrophilic bromine, minimizing side reactions.

-

Reaction Monitoring: Stir the mixture at 35°C for approximately 19 hours. The reaction progress should be monitored by a suitable technique like HPLC to confirm the consumption of the starting material.[4][5]

-

Work-up: a. Cool the reaction mixture to room temperature. b. Slowly add the mixture to a cooled (0-5°C) 2 M aqueous NaOH solution to quench the reaction. c. Separate the organic and aqueous layers. d. Extract the aqueous layer with hexane. e. Combine all organic layers.

-

Purification: a. Wash the combined organic layers sequentially with water, 5% aqueous sodium bisulfite, 8% aqueous NaHCO₃, and finally with 10% aqueous NaCl. b. Dry the organic layer over a suitable drying agent (e.g., anhydrous MgSO₄). c. Evaporate the solvent under reduced pressure.

-

Final Purification: The resulting crude liquid is purified by vacuum distillation to yield 1-bromo-3-nitro-5-trifluoromethyl-benzene as a pale yellow liquid.[4][5]

Trustworthiness of the Protocol: This protocol incorporates self-validating steps. The HPLC monitoring ensures the reaction proceeds to completion. The series of aqueous washes in the work-up systematically removes unreacted reagents, acid catalyst, and by-products, ensuring the purity of the final product. The final distillation provides a product with high purity, typically confirmed by GC and ¹H-NMR analysis.[4]

Key Applications in Drug Development and Research

3-Bromo-5-nitrobenzotrifluoride is not an end product but a critical intermediate. Its value lies in the synthetic possibilities it unlocks.

Intermediate for Tyrosine Kinase Inhibitors

A prominent application is its use in the synthesis of Nilotinib, a highly effective tyrosine kinase inhibitor for treating chronic myeloid leukemia (CML).[2][5] The synthesis leverages the reactivity of both the bromine and the nitro group. The nitro group is typically reduced to an aniline, which then participates in amide bond formation or other coupling reactions. The bromine atom is often substituted via a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction to build the complex heterocyclic core of the drug.[5]

Building Block for Agrochemicals

The unique combination of a trifluoromethyl group and other reactive sites makes this compound a valuable precursor for novel pesticides and herbicides. The -CF₃ group can enhance the efficacy and environmental stability of the final agrochemical product.[3]

Advanced Materials Science

In materials science, this compound can be used to synthesize fluorinated polymers and coatings.[3] Fluorinated materials are known for their high thermal stability, chemical resistance, and low surface energy, making them suitable for demanding applications in electronics, aerospace, and protective coatings.[3]

Safety and Handling

Proper handling of 3-Bromo-5-nitrobenzotrifluoride is essential due to its potential hazards.

Hazard Statements:

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[9]

-

H227: Combustible liquid.[9]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P501: Dispose of contents/container to an approved waste disposal plant.[9]

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances, typically at 2 - 8 °C.[3]

Conclusion

3-Bromo-5-nitrobenzotrifluoride stands out as a quintessential example of a modern synthetic building block. Its carefully orchestrated arrangement of functional groups provides a robust platform for constructing complex molecular architectures. The electron-withdrawing nature of the trifluoromethyl and nitro groups, combined with the synthetic versatility of the bromine atom, offers chemists precise control over subsequent chemical transformations. For researchers and drug development professionals, a thorough understanding of the properties, synthesis, and reactivity of this intermediate is crucial for innovation in targeted therapies, advanced materials, and specialized chemicals.

References

-

3-Bromo-5-Nitrobenzotrifluoride in Pharmaceutical Development: A Key Intermediate for Targeted Therapies - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

- EP2266961B1 - Process for the synthesis of organic compounds - Google P

-

1-bromo-3-nitro-5-(trifluoromethyl)benzene - ChemBK. (URL: [Link])

Sources

- 1. CAS 630125-49-4: 3-Bromo-5-nitrobenzotrifluoride [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]

- 4. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. 3-BROMO-5-NITROBENZOTRIFLUORIDE | 630125-49-4 [chemicalbook.com]

- 6. 630125-49-4 CAS MSDS (3-BROMO-5-NITROBENZOTRIFLUORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 630125-49-4|1-Bromo-3-nitro-5-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 8. scbt.com [scbt.com]

- 9. chemimpex.com [chemimpex.com]

Spectroscopic Analysis of 3-Bromo-5-nitrobenzotrifluoride: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzotrifluorides are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. Their unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl group, significantly influence molecular reactivity and bioavailability. The precise characterization of these intermediates is paramount for ensuring the integrity of subsequent synthetic steps and the purity of the final active compounds. This guide offers an in-depth examination of the spectroscopic signature of 3-Bromo-5-nitrobenzotrifluoride.

Molecular Structure and Spectroscopic Overview

The structure of 3-Bromo-5-nitrobenzotrifluoride presents a unique substitution pattern on the aromatic ring, which dictates its distinct spectral features. The interplay between the bromo, nitro, and trifluoromethyl groups provides a rich dataset for spectroscopic analysis.

Figure 1: Molecular Structure of 3-Bromo-5-nitrobenzotrifluoride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-Bromo-5-nitrobenzotrifluoride, ¹H, ¹³C, and ¹⁹F NMR would provide complementary information.

¹H NMR Spectral Data

The proton NMR spectrum of 3-Bromo-5-nitrobenzotrifluoride is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.58-8.59 | m | 1H | H-4 |

| 8.45 | m | 1H | H-6 |

| 8.11 | m | 1H | H-2 |

| Solvent: CDCl₃, Frequency: 400 MHz |

Interpretation:

The downfield chemical shifts of all three protons are a direct consequence of the strong electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, which deshield the aromatic protons. The bromine atom also contributes to this deshielding, albeit to a lesser extent. The multiplicity of the signals is described as multiplets ('m'), which arises from complex spin-spin coupling between the aromatic protons. A detailed analysis would likely reveal ortho and meta couplings.

Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~149 | C-NO₂ | Quaternary carbon attached to the strongly electron-withdrawing nitro group. |

| ~135 | C-Br | Quaternary carbon attached to bromine. |

| ~132 | C-CF₃ | Quaternary carbon attached to the trifluoromethyl group, likely showing a quartet due to C-F coupling. |

| ~130 | C-4 | Aromatic CH carbon deshielded by the adjacent nitro group. |

| ~125 | C-6 | Aromatic CH carbon influenced by the adjacent nitro and bromo groups. |

| ~122 (q) | -CF₃ | Carbon of the trifluoromethyl group, exhibiting a characteristic quartet with a large C-F coupling constant. |

| ~120 | C-2 | Aromatic CH carbon influenced by the adjacent trifluoromethyl and bromo groups. |

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-Bromo-5-nitrobenzotrifluoride in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-160 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For 3-Bromo-5-nitrobenzotrifluoride, the spectrum will be dominated by absorptions from the aromatic ring, the nitro group, and the trifluoromethyl group.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3100-3000 | Aromatic C-H | Stretching |

| 1600-1450 | Aromatic C=C | Ring Stretching |

| 1550-1500 & 1350-1300 | -NO₂ | Asymmetric & Symmetric Stretching |

| 1300-1100 | C-F (in CF₃) | Stretching |

| 800-600 | C-Br | Stretching |

Interpretation:

The presence of strong absorption bands corresponding to the nitro group's asymmetric and symmetric stretches would be a key diagnostic feature. The C-F stretching vibrations of the trifluoromethyl group are also typically very intense. The aromatic C-H stretching vibrations are expected to appear at wavenumbers slightly above 3000 cm⁻¹, characteristic of unsaturated systems.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum Data:

| m/z | Interpretation |

| 270/272 | Molecular ion peak (M⁺) showing the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in a ~1:1 ratio). |

| 224/226 | Loss of NO₂ (M - 46) |

| 201 | Loss of Br (M - 79/81) |

| 171 | Loss of Br and NO₂ |

| 69 | CF₃⁺ fragment |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule and would likely produce the fragmentation pattern described above. Electrospray ionization (ESI) could also be used.

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

Sources

Navigating the Synthesis Landscape: A Technical Safety Guide to 3-Bromo-4-fluoro-5-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Compound Profile and Hazard Identification

3-Bromo-4-fluoro-5-nitrobenzotrifluoride is a multifaceted aromatic compound, presenting a unique combination of functional groups that dictate its reactivity and toxicological profile. The presence of a trifluoromethyl group, along with bromo, fluoro, and nitro substituents on the benzene ring, suggests its utility as a versatile building block in medicinal chemistry and materials science. However, these same features necessitate a stringent approach to safety.

Based on data from analogous compounds, the primary hazards are categorized as follows:

-

Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]

-

Skin and Eye Irritation : Causes skin irritation and serious eye irritation.[1][3][4][5][6]

-

Organ Toxicity : May cause respiratory irritation.[7]

A composite GHS classification, extrapolated from related structures, suggests the following pictograms and hazard statements are prudent to observe:

| Pictogram | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral (Category 4), Acute Toxicity, Dermal (Category 4), Acute Toxicity, Inhalation (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2) | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. |

Physicochemical Properties (Estimated from Analogs)

| Property | Value | Source |

| Molecular Formula | C₇HBrF₄NO₂ | - |

| Appearance | Light yellow to yellow/orange solid or liquid | [8] |

| Molecular Weight | ~288.0 g/mol | - |

| Solubility | Insoluble in water; soluble in common organic solvents.[8] | [8] |

| Stability | Stable under normal conditions. Reacts with strong oxidizing agents.[8] | [8] |

Exposure Control and Personal Protective Equipment (PPE)

The cornerstone of safe handling for this class of compounds is the minimization of exposure through a multi-layered approach, combining engineering controls and personal protective equipment.

Engineering Controls:

-

Ventilation : All manipulations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

-

Closed Systems : For larger scale operations, the use of a closed system is recommended to prevent the release of vapors or dust.[9]

-

Safety Stations : Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE) Workflow:

The selection and use of PPE should follow a systematic workflow to ensure comprehensive protection.

Caption: Step-by-step spill response protocol.

Firefighting Measures

-

Suitable Extinguishing Media : Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam. [7][9]* Specific Hazards : Combustible material. Containers may explode when heated. [7][9]Hazardous decomposition products may include carbon oxides, nitrogen oxides, hydrogen halides, and hydrogen fluoride. [9]* Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [9]

References

-

3-Bromo-5-nitrobenzotrifluoride Safety Information . Tokyo Chemical Industry Co., Ltd.

-

3-Bromo-5-Nitrobenzotrifluoride Product Information . Bouling Chemical Co., Limited.

-

1-bromo-3,4,5-trifluorobenzene GPS Safety Summary . Aarti Industries.

-

3-Bromo-5-fluorobenzotrifluoride Chemical Properties . PubChem, National Center for Biotechnology Information.

-

3-Bromo-4-fluorobenzotrifluoride Safety Data Sheet . Fisher Scientific.

-

1-Bromo-3-nitro-5-(trifluoromethyl)benzene Product Information . BLDpharm.

-

3-Nitrobenzotrifluoride Safety Information . Sigma-Aldrich.

-

3-Nitrobenzotrifluoride Safety Data Sheet . CymitQuimica.

-

3-Bromo-5-nitrobenzotrifluoride Safety Data Sheet . Fisher Scientific.

-

4-Bromo-3-nitro-benzotrifluoride Safety Data Sheet . Thermo Fisher Scientific.

-

3-BROMO-5-NITROBENZOTRIFLUORIDE Product Information . ChemicalBook.

-

4-Fluoro-1-iodo-2-nitrobenzene Safety Data Sheet . TCI Chemicals.

-

4-Fluoro-1-iodo-2-nitrobenzene Safety Data Sheet . Thermo Fisher Scientific.

-

4-Bromo-3-nitrobenzotrifluoride Chemical Properties . PubChem, National Center for Biotechnology Information.

-

4-Fluoro-1-iodo-2-nitrobenzene Safety Data Sheet . Fisher Scientific.

-

1-Bromo-3-nitro-5-(trifluoromethyl)benzene Chemical Properties . PubChem, National Center for Biotechnology Information.

-

5-FLUORO-2-IODONITROBENZENE Product Information . ChemicalBook.

-

3-Bromo-5-nitrobenzotrifluoride Product Information . Simson Pharma Limited.

-

4-Fluoro-1-iodo-2-nitrobenzene Product Information . CymitQuimica.

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 4-Bromo-3-nitrobenzotrifluoride | C7H3BrF3NO2 | CID 520706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromo-3-nitro-5-(trifluoromethyl)benzene | C7H3BrF3NO2 | CID 7015411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. 3-Bromo-5-Nitrobenzotrifluoride Manufacturer & Supplier in China | CAS 328-71-4 | Properties, Uses, Safety Data [boulingchem.com]

- 9. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Solubility Profile of 3-Bromo-4-fluoro-5-nitrobenzotrifluoride

Abstract: 3-Bromo-4-fluoro-5-nitrobenzotrifluoride is a highly functionalized aromatic compound with significant potential as a building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its structural features—a trifluoromethyl group, a nitro group, and two different halogens—confer unique reactivity but also result in a challenging physicochemical profile, most notably very low aqueous solubility. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. Given the absence of extensive published solubility data for this specific molecule, this document serves as a foundational resource, emphasizing robust experimental design and theoretical principles. We will delve into the theoretical underpinnings of solubility, present detailed, field-proven protocols for its determination, and discuss the application of predictive models. This guide is intended for researchers, chemists, and formulation scientists engaged in drug discovery and development who require a deep, practical understanding of how to characterize and manage the solubility of such complex, lipophilic molecules.

Molecular Profile and Physicochemical Characteristics

This compound is a substituted benzotrifluoride derivative. Its structure is characterized by several key functional groups that dictate its physical and chemical properties.

-

Chemical Structure:

-

IUPAC Name: 1-Bromo-2-fluoro-3-nitro-5-(trifluoromethyl)benzene

-

Molecular Formula: C₇H₂BrF₄NO₂

-

Molecular Weight: 289.99 g/mol

-

-

Key Structural Features Influencing Solubility:

-

Trifluoromethyl Group (-CF₃): This group is a strong electron-withdrawing moiety and is highly lipophilic. It significantly increases the molecule's hydrophobicity, thereby drastically reducing its solubility in aqueous media.

-

Nitro Group (-NO₂): A polar and electron-withdrawing group. While polar, its contribution to aqueous solubility is often offset by the larger hydrophobic regions of the molecule.

-

Bromo (-Br) and Fluoro (-F) Substituents: These halogens increase the molecular weight and lipophilicity.

-

Aromatic Ring: The benzene core is inherently hydrophobic.

-

Collectively, these features render this compound a non-ionizable, highly hydrophobic, and poorly soluble compound in water. However, it is expected to be soluble in a range of common organic solvents.[1] Its utility as an intermediate in organic synthesis, particularly for creating complex pharmaceutical agents, makes understanding its solubility profile critical for reaction setup, purification, and formulation.[2][3]

Theoretical Foundations of Solubility

The solubility of a solid compound in a liquid solvent is governed by a thermodynamic equilibrium between the solid state and the solvated state. This process can be understood by considering two primary energy contributions:

-

Lattice Energy: The energy required to break the intermolecular forces holding the molecules together in the crystal lattice. For a stable crystal, this energy input is significant.

-

Solvation Energy: The energy released when the separated molecules interact with solvent molecules. This is driven by favorable intermolecular forces such as dipole-dipole interactions, hydrogen bonding, or van der Waals forces.

A compound dissolves when the solvation energy is sufficient to overcome the crystal lattice energy. The solubility of drug candidates is a critical factor, with poor solubility being a primary reason for the failure of promising compounds in development.[4]

-

Thermodynamic vs. Kinetic Solubility:

-

Thermodynamic Solubility is the true equilibrium concentration of a solute in a solvent at a specific temperature and pressure. It is the maximum amount of a substance that can be dissolved.[5] The shake-flask method is the gold-standard for its determination.[6]

-

Kinetic Solubility is measured under non-equilibrium conditions, often in high-throughput screening. It measures the concentration at which a compound, typically dissolved in a stock solvent like DMSO, precipitates when added to an aqueous buffer.[7] This value can be higher than the thermodynamic solubility due to the formation of supersaturated solutions.

-

For this compound, which is a non-electrolyte, its solubility is not expected to be dependent on pH.[6]

Diagram: Key Factors Influencing Solubility

Caption: Logical diagram of factors affecting the solubility of the target compound.

Predicted Solubility Profile

Based on its chemical structure, a qualitative solubility profile can be predicted. This serves as a crucial starting point for solvent selection in synthesis, purification, and formulation.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Buffers (pH 1-9) | Very Low | The molecule is large, non-ionizable, and dominated by hydrophobic groups (-CF₃, -Br, aromatic ring). |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents have strong dipole moments capable of interacting with the nitro group without the steric hindrance of hydrogen bonding. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Effective at solvating large, moderately polar organic molecules. A similar compound is known to be soluble in DCM.[1] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | Good general-purpose solvents for nonpolar to moderately polar compounds.[1] |

| Esters | Ethyl Acetate | Moderate | A solvent of intermediate polarity, effective for a wide range of organic molecules. |

| Alcohols | Methanol, Ethanol | Low to Moderate | The hydrogen-bonding network of alcohols is less effective at solvating this large, non-H-bonding molecule. Slight solubility has been noted for related compounds.[1][8] |

| Nonpolar | Hexane, Toluene | Low | While the molecule is lipophilic, it possesses significant polarity from the C-F, C-Br, and NO₂ bonds, limiting its solubility in purely nonpolar solvents. |

Experimental Determination of Thermodynamic Solubility

Obtaining accurate, reproducible solubility data is paramount. The shake-flask method, as recommended by international pharmacopeias, is the definitive technique for determining thermodynamic solubility.[6]

Protocol: Saturated Shake-Flask Solubility Determination

Causality and Trustworthiness: This protocol is designed to be self-validating. The use of excess solid ensures that equilibrium is reached from a state of saturation. The extended equilibration time and multi-point sampling confirm that the system is stable and not supersaturated. The specific analytical method (HPLC-UV) provides the necessary sensitivity and selectivity for accurate quantification.

Methodology:

-

Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into several 4 mL glass vials. The key is to ensure an excess of solid will remain undissolved.

-

Add 2 mL of the selected solvent to each vial. Include a range of solvents from the prediction table.

-

Seal the vials tightly with Teflon-lined caps.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or rotator (e.g., 25 °C or 37 °C).

-

Agitate the samples for a minimum of 48-72 hours. Expertise Note: While 24 hours is often cited, complex hydrophobic molecules can take longer to equilibrate. 72 hours provides a higher degree of confidence.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for 1-2 hours to allow excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a glass syringe.

-

Immediately filter the aliquot through a 0.22 µm PTFE (for organic solvents) or PVDF (for aqueous/DMSO mixtures) syringe filter into a clean HPLC vial. Trustworthiness Note: Filtration is a critical step to remove all undissolved particulates. The first few drops should be discarded to saturate the filter and prevent adsorption losses.

-

Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method. A 10-fold and 100-fold dilution are typically good starting points.

-

-

Analytical Quantification (HPLC-UV):

-

Prepare a calibration curve using accurately weighed standards of the compound in the same mobile phase as the diluted samples. A typical range might be 0.1 µg/mL to 100 µg/mL.

-

Analyze the diluted samples by HPLC-UV, using a suitable C18 column. The strong UV absorbance of the nitroaromatic system should provide excellent sensitivity.

-

Calculate the concentration of the saturated solution by applying the dilution factor.

-

-

Validation of Equilibrium:

-

Collect samples at 24, 48, and 72 hours. If the measured concentrations are consistent (e.g., within 5% RSD) across the 48 and 72-hour time points, equilibrium can be considered achieved.

-

Diagram: Shake-Flask Experimental Workflow

Caption: Step-by-step workflow for the thermodynamic shake-flask solubility assay.

Data Presentation and Predictive Modeling

All quantitative solubility data should be meticulously recorded to allow for clear interpretation and comparison.

Table: Template for Experimental Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used | Notes |

| Water | 25 | Shake-Flask | Visually insoluble | ||

| PBS (pH 7.4) | 37 | Shake-Flask | Biorelevant medium | ||

| Methanol | 25 | Shake-Flask | |||

| DCM | 25 | Shake-Flask | |||

| DMSO | 25 | Shake-Flask | |||

| Hexane | 25 | Shake-Flask |

Advanced Predictive Models

While experimental data is irreplaceable, computational models can aid in prioritizing solvent systems and understanding solubility behavior.

-

Thermodynamic Models: Approaches like UNIFAC (UNIQUAC Functional-group Activity Coefficients) and COSMO-RS (COnductor-like Screening MOdel for Real Solvents) can predict solubility based on molecular structure.[9] These models are powerful but can have significant prediction errors, especially for complex, multifunctional molecules.

-

Physics-Based Calculations: These methods aim to calculate solubility from first principles by computing the sublimation and hydration free energies. While promising, they are computationally intensive and still an active area of research.[10]

-

Machine Learning (ML): ML models can predict solubility but are highly dependent on the quality and relevance of their training data.[5] For a novel compound like this compound, existing public models may have low accuracy as they are unlikely to have been trained on structurally similar molecules.

Conclusion and Future Outlook

This compound is a classic example of a "brick dust" molecule—a lipophilic, high-melting-point solid that is practically insoluble in water. Its solubility is predicted to be high in polar aprotic and chlorinated solvents, and low to moderate in alcohols and nonpolar hydrocarbons. This guide provides the theoretical basis and a robust, validated experimental protocol—the shake-flask method—for accurately determining its thermodynamic solubility.

For drug development professionals, the next logical steps would involve determining solubility in biorelevant media (e.g., Simulated Gastric Fluid and Simulated Intestinal Fluid) and exploring solubility enhancement techniques. These can include physical modifications like micronization or amorphous solid dispersions, or chemical modifications through salt formation if an ionizable handle were introduced into a downstream derivative.[4] The foundational data generated using the protocols herein are the essential first step in any of these advanced development pathways.

References

-

bouling chemical co., limited. (n.d.). 3-Bromo-5-Nitrobenzotrifluoride. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-5-fluorobenzotrifluoride. PubChem Compound Database. Retrieved from [Link]

-

Pawar, A. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Retrieved from [Link]

-

Chokshi, R. J. (2005). Drug Solubility: Importance and Enhancement Techniques. In D. J. am Ende (Ed.), Chemical Engineering in the Pharmaceutical Industry: R&D to Manufacturing. John Wiley & Sons. Retrieved from [Link]

-

Dehbi, F., et al. (2024). Will we ever be able to accurately predict solubility? Communications Chemistry. Retrieved from [Link]

-

McDonagh, J. L., et al. (2021). Toward Physics-Based Solubility Computation for Pharmaceuticals to Rival Informatics. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Bouillot, B., et al. (2015). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. Fluid Phase Equilibria. Retrieved from [Link]

Sources

- 1. 3-Bromo-5-Nitrobenzotrifluoride Manufacturer & Supplier in China | CAS 328-71-4 | Properties, Uses, Safety Data [boulingchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-BROMO-5-NITROBENZOTRIFLUORIDE | 630125-49-4 [chemicalbook.com]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Will we ever be able to accurately predict solubility? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. pharmatutor.org [pharmatutor.org]

- 8. 630125-49-4 CAS MSDS (3-BROMO-5-NITROBENZOTRIFLUORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Toward Physics-Based Solubility Computation for Pharmaceuticals to Rival Informatics - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Landscape of Trifluoromethylated Building Blocks: A Guide to the Procurement and Application of 3-Bromo-5-nitrobenzotrifluoride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

For chemists engaged in the intricate process of drug discovery and the synthesis of novel chemical entities, the availability of high-purity, functionalized building blocks is paramount. This guide addresses the topic of 3-Bromo-4-fluoro-5-nitrobenzotrifluoride. Initial market analysis indicates that this specific substitution pattern is not a readily available catalog chemical from major commercial suppliers.

This reality necessitates a strategic pivot. Therefore, this guide will provide an in-depth technical overview of a closely related and commercially prevalent structural isomer: 3-Bromo-5-nitrobenzotrifluoride (CAS No. 630125-49-4) . This compound is a versatile intermediate that shares key functional groups—a bromine atom, a nitro group, and a trifluoromethyl moiety—making it a highly relevant and valuable tool for researchers.

We will explore the commercial landscape for high-purity 3-Bromo-5-nitrobenzotrifluoride, delve into its synthesis and analytical characterization, and discuss its applications as a critical intermediate in pharmaceutical development. Furthermore, for researchers whose projects strictly require the absent this compound, we will outline a strategic workflow for engaging with custom synthesis providers.

Commercial Availability of High-Purity 3-Bromo-5-nitrobenzotrifluoride

While the specifically requested this compound is not listed as a stock item, its isomer, 3-Bromo-5-nitrobenzotrifluoride, is widely available in high purity from numerous reputable suppliers. This compound serves as a critical starting material in various synthetic applications, particularly in medicinal chemistry and materials science.[1]

Below is a comparative table of leading suppliers offering this reagent, highlighting typical purity levels and available quantities.

| Supplier | Typical Purity | CAS Number | MDL Number | Appearance |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 630125-49-4 | MFCD03788719 | Light yellow to yellow to orange clear liquid |

| Chem-Impex International | ≥ 98% (GC) | 630125-49-4 | MFCD03788719 | Light yellow to yellow to orange clear liquid[1] |

| Simson Pharma Limited | Accompanied by CoA | 630125-49-4 | N/A | N/A |

| Lab Pro Inc. | Min. 98.0% (GC) | 630125-49-4 | N/A | Slightly Pale Yellow Liquid[2] |

| BLDpharm | N/A | 630125-49-4 | N/A | N/A |

Note: This table is not exhaustive but represents a selection of established suppliers. Researchers should always request lot-specific Certificates of Analysis (CoA) to verify purity and identity.

Physicochemical Properties and Handling

Understanding the properties of 3-Bromo-5-nitrobenzotrifluoride is crucial for its safe handling, storage, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrF₃NO₂ | [1] |

| Molecular Weight | 270.01 g/mol | [1] |

| Appearance | Light yellow to orange clear liquid | [1][3] |

| CAS Number | 630125-49-4 | [1][3] |

| Density | ~1.79 g/cm³ | [1] |

| Refractive Index (n20/D) | ~1.51 | [1] |

| Boiling Point | ~68 °C at 0.71 mbar | [4] |

| Storage Conditions | Store at 2 - 8 °C | [1] |

Safety & Handling: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and is a combustible liquid.[3] It is imperative to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing fumes, gas, mist, or vapors.[3]

Synthesis and Quality Control

High-purity 3-Bromo-5-nitrobenzotrifluoride is typically synthesized via electrophilic bromination of 3-nitrobenzotrifluoride. The causality behind this synthetic choice lies in the directing effects of the substituents on the aromatic ring. The nitro and trifluoromethyl groups are both meta-directing, thus favoring the introduction of the bromine atom at the C-5 position.

Experimental Protocol: Synthesis of 3-Bromo-5-nitrobenzotrifluoride

This protocol is adapted from established literature procedures.[4][5]

Objective: To synthesize 1-bromo-3-nitro-5-trifluoromethylbenzene from 1-nitro-3-trifluoromethylbenzene.

Materials:

-

1-nitro-3-trifluoromethylbenzene

-

Dichloromethane (DCM)

-

Sulfuric acid (98%)

-

1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH)

-

Sodium hydroxide (NaOH) solution (2 M)

-

Hexane

-

Sodium bisulfite solution (5%)

-

Sodium bicarbonate (NaHCO₃) solution (8%)

-

Sodium chloride (NaCl) solution (10%)

Procedure:

-

To a solution of 1-nitro-3-trifluoromethylbenzene (300 mmol) in dichloromethane (240 mL), slowly add 98% sulfuric acid (840 mmol) over 10 minutes with vigorous stirring.[4][5]

-

Heat the resulting two-phase mixture to 35 °C.

-

Add 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (180 mmol) in six equal portions over 5 hours.[4][5]

-

Continue stirring the mixture at 35 °C for an additional 19 hours. Monitor the reaction progress by HPLC or TLC until >97% conversion of the starting material is observed.[4][5]

-

Cool the reaction mixture to room temperature.

-

In a separate flask, prepare a 2 M aqueous NaOH solution (210 mL) and cool it to 0-5 °C using an ice-water bath.

-

Slowly add the reaction mixture to the cold NaOH solution over 20 minutes, maintaining the temperature of the quench solution.[4][5]

-

Separate the organic and aqueous layers. Extract the aqueous layer with hexane (3 x 200 mL).[4][5]

-

Combine all organic layers and wash sequentially with water (200 mL), 5% aqueous sodium bisulfite (2 x 200 mL), 8% aqueous NaHCO₃ (200 mL), and 10% aqueous NaCl (200 mL).[4][5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the resulting crude liquid by vacuum distillation (e.g., at 0.71 mbar and a bath temperature of 70-80 °C) to yield 1-bromo-3-nitro-5-trifluoromethylbenzene as a pale yellow liquid.[4][5]

Quality Control Workflow

To ensure the high purity required for drug development, a multi-step analytical validation is essential.

Caption: Quality control workflow for 3-Bromo-5-nitrobenzotrifluoride.

Applications in Drug Discovery and Development

3-Bromo-5-nitrobenzotrifluoride is a valuable building block due to the orthogonal reactivity of its functional groups. The trifluoromethyl group enhances metabolic stability and binding affinity, while the bromine and nitro groups serve as versatile synthetic handles.

-

Pharmaceutical Intermediates: It is a key intermediate in the synthesis of various pharmaceuticals. The unique structure facilitates the development of drugs with improved efficacy and reduced side effects.[1] A notable application is in the synthesis of Nilotinib, a tyrosine kinase inhibitor used in cancer therapy.

-

Cross-Coupling Reactions: The bromo substituent is ideal for participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nitro and trifluoromethyl groups activate the aromatic ring for SₙAr reactions, allowing for the introduction of nucleophiles.

-

Reduction of Nitro Group: The nitro group can be readily reduced to an aniline, providing a key functional group for amide bond formation, diazotization, or further functionalization.

Caption: Synthetic utility of 3-Bromo-5-nitrobenzotrifluoride in drug discovery.

Strategy for Custom Synthesis of Non-Commercial Isomers

For projects where this compound is indispensable, partnering with a Contract Research Organization (CRO) or a custom synthesis company is the most viable path.

Workflow for Engaging Custom Synthesis Services

-

Define Specifications: Clearly define the required compound structure, CAS number (if known), required quantity, and purity level (e.g., >98% by HPLC).

-

Literature Search: Conduct a thorough search for any known synthetic routes or related preparations in scientific databases (e.g., SciFinder, Reaxys) and patent literature. While a direct synthesis might not be published, routes to similar isomers can provide a feasibility assessment. For example, patents often describe the synthesis of novel, highly substituted benzotrifluorides.

-

Identify Potential Vendors: Select several CROs with demonstrated expertise in fluorination, nitration, and halogenation chemistry.

-

Request for Quotation (RFQ): Submit a detailed RFQ to the selected vendors. Include all specifications and any literature precedents found.

-

Evaluate Proposals: Assess the proposals based on projected timeline, cost, synthetic route feasibility, and the company's analytical capabilities for final product validation.

-

Project Initiation: Upon selection, establish clear communication channels and milestones for project updates.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. labproinc.com [labproinc.com]

- 3. 3-Bromo-5-nitrobenzotrifluoride | 630125-49-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. 3-BROMO-5-NITROBENZOTRIFLUORIDE | 630125-49-4 [chemicalbook.com]

An In-depth Technical Guide to the Electronic and Steric Effects of Substituents in 3-Bromo-4-fluoro-5-nitrobenzotrifluoride

Abstract

3-Bromo-4-fluoro-5-nitrobenzotrifluoride is a polysubstituted aromatic compound featuring a complex interplay of electronic and steric effects that dictate its chemical reactivity and potential applications. This guide provides a detailed analysis of the individual and collective contributions of the bromo, fluoro, nitro, and trifluoromethyl substituents on the benzene ring. We will dissect the inductive and resonance effects, quantify them using Hammett parameters, and explore the steric implications on molecular conformation and reaction accessibility. This analysis is supported by proposed experimental and computational workflows, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Density Functional Theory (DFT) calculations, to provide a comprehensive framework for understanding and utilizing this versatile chemical scaffold in fields such as medicinal chemistry and materials science.

Molecular Architecture and Substituent Overview

The subject molecule, this compound, presents a fascinating case study in physical organic chemistry. The benzene ring is heavily substituted with four distinct groups, each possessing unique electronic and steric characteristics. Understanding the vector sum of these effects is critical for predicting the molecule's behavior in chemical reactions and biological systems.

The substituents are arranged as follows:

-

C1: Trifluoromethyl (-CF₃)

-

C3: Bromo (-Br)

-

C4: Fluoro (-F)

-

C5: Nitro (-NO₂)

All four substituents are electron-withdrawing to varying degrees, rendering the aromatic ring significantly electron-deficient. This has profound implications for its reactivity, particularly towards nucleophilic aromatic substitution, while making it highly resistant to electrophilic attack.[1]

Analysis of Individual Substituent Effects

To comprehend the molecule's overall character, we must first analyze each substituent in isolation. The electronic influence of a substituent is typically bifurcated into two components: the inductive effect (-I/+I) and the resonance or mesomeric effect (-M/+M).

The Trifluoromethyl Group (-CF₃)

-

Electronic Effect: The -CF₃ group is a powerful electron-withdrawing group. Its effect is dominated by a strong negative inductive (-I) effect, owing to the high electronegativity of the three fluorine atoms. It has no significant resonance effect.[2][3] This potent electron withdrawal deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position.

-

Steric Effect: The -CF₃ group is sterically demanding. While it exhibits free rotation around the C-C bond, its van der Waals radius is considerable, influencing the conformation of adjacent groups and potentially hindering access to the C2 and C6 positions of the ring.

The Nitro Group (-NO₂)

-

Electronic Effect: The nitro group is one of the strongest electron-withdrawing groups. It exerts both a powerful negative inductive (-I) effect and a strong negative resonance (-M) effect.[1] The -M effect withdraws electron density directly from the π-system of the ring, particularly from the ortho and para positions.

-

Steric Effect: The nitro group is moderately bulky and planar. Its orientation can be influenced by adjacent substituents, potentially leading to a slight twist out of the plane of the benzene ring to minimize steric repulsion, which could slightly dampen its resonance effect.

The Halogens: Bromo (-Br) and Fluoro (-F)

-

Electronic Effect: Halogens present a classic conflict between inductive and resonance effects.

-

Inductive Effect (-I): Both fluorine and bromine are more electronegative than carbon, exerting a strong electron-withdrawing inductive effect that deactivates the ring. Fluorine's -I effect is stronger than bromine's.

-

Resonance Effect (+M): Both halogens possess lone pairs of electrons that can be donated into the aromatic π-system.[1] This positive resonance effect directs incoming electrophiles to the ortho and para positions. For halogens, the inductive effect generally outweighs the resonance effect in terms of overall ring reactivity (deactivation), but the resonance effect dictates the regioselectivity (ortho, para-directing).

-

-

Steric Effect: Fluorine is the smallest halogen and has a minimal steric footprint. Bromine is significantly larger and can present a greater steric barrier to approaching reagents.

The interplay of these competing effects is summarized in the table below.

Table 1: Summary of Substituent Electronic and Steric Properties

| Substituent | Inductive Effect | Resonance Effect | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | van der Waals Radius (Å) |

| -CF₃ | Strong -I | Negligible | 0.43[4] | 0.54[4] | 2.44 |

| -NO₂ | Strong -I | Strong -M | 0.71[4] | 0.78[4] | 1.70 (group) |

| -Br | Strong -I | Weak +M | 0.40[4] | 0.23[4] | 1.85 |

| -F | Very Strong -I | Weak +M | 0.34[4] | 0.06[4] | 1.47 |

Note: Hammett constants are a quantitative measure of the electronic effect of a substituent in a benzoic acid system and are used here to illustrate the relative electron-withdrawing strength.[5][6]

Combined Effects and Molecular Reactivity

The net effect on the aromatic ring is a composite of these individual contributions.

Caption: Inductive (-I) and Mesomeric (+M/-M) effects of substituents.

-

Overall Electron Density: The synergistic electron withdrawal by all four groups makes the π-system exceptionally electron-poor (low pKa of corresponding benzoic acid). This enhances the molecule's susceptibility to nucleophilic aromatic substitution (SₙAr). The most likely positions for nucleophilic attack are C2 and C6, which are activated by the strong withdrawing groups at the ortho and para positions.

-

Regioselectivity: In a hypothetical SₙAr reaction, a nucleophile would preferentially displace one of the leaving groups. The nitro group at C5 strongly activates the leaving groups at C3 (Bromo) and C4 (Fluoro). The trifluoromethyl group at C1 activates the leaving groups at C3 and C5. The relative leaving group ability (typically I > Br > Cl > F) would also be a critical factor.

-

Steric Hindrance: The C2 and C6 positions are flanked by the bulky -CF₃ and -Br/-NO₂ groups, respectively. This steric crowding can influence the rate of reaction at these sites and may favor attack at the less hindered position, if electronically comparable.

Experimental and Computational Characterization

Validating the theoretical effects requires empirical data. The following protocols outline key methodologies for characterizing this compound.

NMR Spectroscopic Analysis

NMR is a powerful tool for probing the electronic environment of nuclei. ¹H, ¹³C, and ¹⁹F NMR would provide invaluable data.

Protocol: ¹⁹F NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). Add a small amount of an internal standard, such as trifluorotoluene, if precise chemical shift referencing is required.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.

-

Acquisition: Acquire a standard one-dimensional ¹⁹F NMR spectrum. Key parameters include a spectral width appropriate for organofluorine compounds, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 2-5 seconds.

-

Data Analysis:

-

Chemical Shifts (δ): Expect two distinct signals: one for the -CF₃ group and one for the aromatic -F. The chemical shifts are highly sensitive to the electronic environment.[7][8] Electron-withdrawing groups generally cause upfield shifts for the -CF₃ signal.[7]

-

Coupling Constants (J): Look for J-coupling between the ¹⁹F nucleus of the fluoro group and the adjacent ¹H nucleus (if present) and long-range couplings to the -CF₃ group's fluorine nuclei. These couplings provide through-bond connectivity information.

-

Single-Crystal X-ray Diffraction

This technique provides the definitive solid-state structure, offering direct evidence of steric effects.[9][10]

Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents (e.g., ethanol, hexane, ethyl acetate) and crystallization techniques (slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer head and place it in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. Collect a full sphere of diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson synthesis to locate the heavy atoms (like Bromine). Refine the structural model against the experimental data to determine precise atomic positions.

-

Data Analysis:

-

Bond Lengths and Angles: Compare the C-C bond lengths within the aromatic ring. Significant deviation from the typical 1.39 Å of benzene can indicate electronic perturbation.[11]

-

Torsion Angles: Analyze the torsion angle of the C-C-N-O bond for the nitro group to see if it is twisted out of the ring plane due to steric pressure from the adjacent bromo and hydrogen substituents.

-

Intermolecular Interactions: Examine the crystal packing for non-covalent interactions like halogen bonding, which can be influenced by the electronic nature of the substituents.[12][13]

-

Computational Chemistry Workflow

Density Functional Theory (DFT) calculations can provide detailed insight into electronic structure, complementing experimental data.

Caption: A typical DFT workflow for analyzing molecular properties.

Protocol: DFT Calculation

-

Structure Building: Construct the 3D model of this compound using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311G(d,p)). This will find the lowest energy conformation of the molecule.

-

Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculation: Using the optimized geometry, perform single-point energy calculations to derive various electronic properties.

-

Data Analysis:

-

Electrostatic Potential (ESP) Map: Visualize the ESP map to identify electron-rich and electron-poor regions of the molecule. The area around the aromatic ring will be strongly positive (blue), confirming its electron-deficient nature.

-

Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The low energy of the LUMO will indicate the molecule's propensity to accept electrons, characteristic of a good substrate for nucleophilic attack.[3]

-

Simulated Spectra: Calculate the NMR chemical shifts (using a method like GIAO) and IR vibrational frequencies. Comparing these to experimental results serves as a powerful validation of the computational model.[14]

-

Implications for Drug Discovery and Materials Science

The unique electronic and steric profile of this scaffold makes it a valuable building block.

-

In Drug Discovery: The electron-deficient ring is often used as a core in kinase inhibitors or other protein-ligand systems where specific interactions are required. The multiple substitution sites allow for fine-tuning of properties like binding affinity, solubility, and metabolic stability.[15][16] The fluorine and trifluoromethyl groups, in particular, are known to enhance binding affinity and improve pharmacokinetic properties.[16]

-

In Materials Science: Highly fluorinated aromatic compounds are precursors to high-performance polymers and liquid crystals.[17] The properties imparted by the substituents—thermal stability, chemical inertness, and specific dielectric properties—are highly desirable for advanced materials used in electronics and aerospace.[17]

Conclusion

The electronic and steric properties of this compound are governed by the strong, cumulative electron-withdrawing nature of its four substituents. The trifluoromethyl and nitro groups dominate the electronic landscape, creating a highly electron-poor aromatic system primed for nucleophilic substitution. The halogens contribute to this deactivation while also introducing potential sites for cross-coupling reactions. Steric factors, primarily from the bromo and trifluoromethyl groups, play a crucial role in modulating reactivity at adjacent sites. A combined approach using modern spectroscopic, crystallographic, and computational techniques is essential to fully elucidate and harness the complex characteristics of this important chemical intermediate.

References

-

Brownlee, R., & Craik, D. (1980). 19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Australian Journal of Chemistry, 33(11), 2555. [Link]

-

ConnectSci. (1980). 19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. [Link]

-

Roberts, J. D., et al. (1950). F19 Nuclear Magnetic Resonance Spectra of Some Benzotrifluorides. Journal of the American Chemical Society, 72(1), 408-411. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Bromo-5-Nitrobenzotrifluoride in Pharmaceutical Development: A Key Intermediate for Targeted Therapies. [Link]

-

Avento. X-ray Crystallographic Study of Synthesized Aromatic Compounds. [Link]

-

PubChem. 3-Bromo-5-fluorobenzotrifluoride. [Link]

-

ACS Publications. F19 Nuclear Magnetic Resonance Spectra of Some Benzotrifluorides. The Journal of Organic Chemistry. [Link]

-

Wikipedia. Hammett equation. [Link]

-

Doc Brown's Chemistry. Evidence for the aromatic structure of benzene compounds. [Link]

-

MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. [Link]

-

Sci-Hub. NMR analysis of benzotrifluoride partially oriented in a nematic phase. [Link]

-

National Institutes of Health (NIH). (2022). X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution. [Link]

-

OpenStax. (2023). 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. [Link]

-

Science.gov. hammett substituent constants: Topics. [Link]

-

SpectraBase. 3-Bromo-4-fluorobenzotrifluoride - Optional[FTIR] - Spectrum. [Link]

-

PubChem. 4-Bromo-3-nitrobenzotrifluoride. [Link]

-

Advanced Materials. Exploring the Applications of 3-Fluoro-5-nitrobenzotrifluoride in Advanced Materials. [Link]

-

University of Calgary. Unit 4: Free Energy Relationships. [Link]

-

ResearchGate. Hammett constants σ for fluoro-substituents. [Link]

-

Stenutz. Hammett substituent constants. [Link]

- Google Patents. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.

-

PubMed Central (PMC). (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. [Link]

- Google Patents. US4155940A - M-Bromo-benzotrifluorides.

-

MDPI. (2023). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. [Link]

-